molecular formula C9H14O2 B11948519 1-(3-Hydroxy-1-propynyl)cyclohexanol CAS No. 5686-96-4

1-(3-Hydroxy-1-propynyl)cyclohexanol

Cat. No.: B11948519
CAS No.: 5686-96-4
M. Wt: 154.21 g/mol
InChI Key: IACPYUXMRKYCDO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-propynyl)cyclohexanol is an organic compound with the molecular formula C9H14O2 It is a cyclohexanol derivative where a hydroxypropynyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-1-propynyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic addition of the propargyl alcohol to the carbonyl group of cyclohexanone, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-1-propynyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the propynyl group can be reduced to form a double bond or a single bond.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives with reduced propynyl groups.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Hydroxy-1-propynyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-1-propynyl)cyclohexanol involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s overall activity is determined by its ability to interact with specific molecular pathways and targets.

Comparison with Similar Compounds

1-(3-Hydroxy-1-propynyl)cyclohexanol can be compared with other similar compounds, such as:

    1-(3-Hydroxy-1-hexyn-1-yl)cyclohexanol: Similar structure but with a longer carbon chain.

    1-(1-Propynyl)cyclohexanol: Lacks the hydroxy group on the propynyl chain.

    Cyclohexanol: The parent compound without any propynyl substitution.

Properties

IUPAC Name

1-(3-hydroxyprop-1-ynyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACPYUXMRKYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279900
Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-96-4
Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5686-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Hydroxycyclohexyl)propyn-3-ol
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